An In-depth Technical Guide to Sodium L-Rhamnonate (CAS 159929-82-5)
An In-depth Technical Guide to Sodium L-Rhamnonate (CAS 159929-82-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Biomolecule
Sodium L-Rhamnonate, the sodium salt of L-rhamnonic acid, represents a specialized biomolecule with emerging interest in various scientific domains. As the conjugate base of a sugar acid derived from L-rhamnose, its properties and potential applications are intrinsically linked to the biochemistry of this deoxy sugar. This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals. It is important to note that while extensive data exists for the parent sugar, L-rhamnose, and its derivatives, specific peer-reviewed data on Sodium L-Rhamnonate is limited. Therefore, this document will synthesize available information on closely related compounds to present a scientifically grounded yet forward-looking perspective. Our narrative will be guided by the principles of causality in experimental design and self-validating protocols, ensuring a trustworthy and authoritative resource.
Core Molecular Identity and Physicochemical Properties
Sodium L-Rhamnonate is a carbohydrate derivative that exists as a white, highly purified solid. Its fundamental properties are summarized below:
| Property | Value | Source |
| CAS Number | 159929-82-5 | |
| Molecular Formula | C₆H₁₁NaO₆ | |
| Molecular Weight | 203.15 g/mol | |
| Synonyms | 6-Deoxy-L-mannonic Acid Sodium Salt | |
| Storage Conditions | Room temperature or 4°C for short-term; -20°C for long-term (1-2 years) |
Synthesis and Manufacturing Considerations
A definitive, publicly available protocol for the synthesis of Sodium L-Rhamnonate is not extensively documented in peer-reviewed literature. However, its synthesis can be logically inferred from established carbohydrate chemistry. The likely synthetic pathway would originate from L-rhamnose, a commercially available deoxy sugar.
Conceptual Synthetic Workflow:
The synthesis would likely involve the oxidation of the aldehyde group of L-rhamnose to a carboxylic acid, forming L-rhamnonic acid. This can be achieved using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation of the secondary hydroxyl groups. Subsequent neutralization with a sodium base, such as sodium hydroxide or sodium bicarbonate, would yield Sodium L-Rhamnonate.
Caption: Conceptual workflow for the synthesis of Sodium L-Rhamnonate.
Purification and Quality Control:
Purification of the final product would be critical to remove any unreacted starting materials, byproducts, and excess salts. Techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) would likely be employed.
For a research or pharmaceutical-grade product, a comprehensive suite of analytical tests would be necessary to confirm its identity, purity, and quality.
Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of Sodium L-Rhamnonate.
Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show a series of multiplets in the carbohydrate region (typically 3.0-5.0 ppm) corresponding to the protons on the carbon backbone. The methyl group protons would appear as a doublet further upfield.
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¹³C NMR would display six distinct signals for the carbon atoms. The carboxylate carbon would be the most downfield signal.
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²³Na NMR can be a powerful tool for quantifying sodium content, with the free sodium ion (Na⁺) typically showing a sharp singlet at 0 ppm. This technique can offer high specificity for sodium determination.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, indicative of the O-H stretching vibrations of the multiple hydroxyl groups. A strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻) would be expected in the 1610-1550 cm⁻¹ region.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode would be suitable for detecting the rhamnonate anion (m/z ≈ 179). High-resolution mass spectrometry would provide an accurate mass measurement to confirm the elemental composition.
Chromatographic and Other Analytical Methods:
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an ion-exchange or a hydrophilic interaction liquid chromatography - HILIC column) and a detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be appropriate for assessing purity.
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Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, and sodium.
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Titration: Potentiometric titration could be used to determine the purity by titrating the rhamnonate with a strong acid.
Biological Significance and Potential Applications in Drug Development
The biological relevance of Sodium L-Rhamnonate is primarily inferred from the well-established roles of its parent molecule, L-rhamnose. L-rhamnose is a crucial component of the cell walls of various bacteria, including pathogenic species like Mycobacterium tuberculosis. This has led to the exploration of L-rhamnose and its derivatives as potential antimicrobial agents or as components of vaccines.
Potential Areas of Investigation:
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Antimicrobial Research: Given that L-rhamnose metabolism is absent in mammals, targeting bacterial pathways involving L-rhamnose is a promising strategy for developing selective antibacterial therapies. Sodium L-Rhamnonate could be investigated as a potential inhibitor of enzymes involved in L-rhamnose metabolism or as a starting material for the synthesis of more complex inhibitors.
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Glycobiology and Drug Delivery: L-rhamnose-containing glycans are involved in various biological recognition processes. L-rhamnose-functionalized molecules have been explored for targeted drug delivery. Sodium L-Rhamnonate could serve as a precursor for the synthesis of such functionalized molecules.
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Inhibitors of Sodium-Glucose Cotransporters (SGLTs): Derivatives of L-rhamnose have been synthesized and shown to exhibit inhibitory activity against SGLT1 and SGLT2, which are important targets in the treatment of diabetes. This suggests that modified forms of rhamnonate could be explored in this context.
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Neuroprotective and Anti-inflammatory Activity: Glycosides of L-rhamnose have demonstrated neuroprotective and anti-inflammatory properties. For instance, certain L-rhamnosides have been shown to reduce neuroinflammatory markers. This opens up the possibility of investigating Sodium L-Rhamnonate and its derivatives for similar activities.
Caption: Potential research avenues for Sodium L-Rhamnonate.
Safety and Handling
Conclusion and Future Directions
Sodium L-Rhamnonate is a specialized biomolecule with a foundation in the rich biochemistry of L-rhamnose. While direct, in-depth technical data remains to be fully elucidated in the public domain, its properties and potential can be reasonably inferred from related compounds. For researchers and drug development professionals, Sodium L-Rhamnonate presents opportunities in antimicrobial research, targeted drug delivery, and as a scaffold for the development of novel therapeutics. The advancement of our understanding of this compound will rely on rigorous analytical characterization and biological evaluation to unlock its full potential.
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